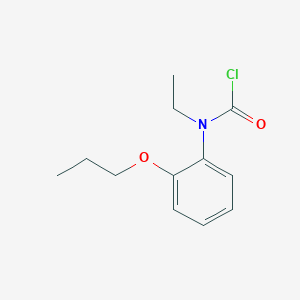
Carbamic chloride, ethyl(2-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic chloride, ethyl(2-propoxyphenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate functional group, which is derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(2-propoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of an appropriate amine with phosgene or a phosgene equivalent, such as triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-COCl} + \text{HCl} ]
In this case, the amine used would be ethyl(2-propoxyphenyl)amine, leading to the formation of carbamic chloride, ethyl(2-propoxyphenyl)-.
Industrial Production Methods
Industrial production of carbamic chloride, ethyl(2-propoxyphenyl)- often involves large-scale synthesis using automated systems to handle the toxic reagents safely. The process may include steps such as purification and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, ethyl(2-propoxyphenyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carbamic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Aminolysis: Requires the presence of an amine, often conducted at room temperature or slightly elevated temperatures.
Alcoholysis: Involves the use of alcohols, sometimes in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces carbamic acid and hydrochloric acid.
Aminolysis: Produces ureas.
Alcoholysis: Produces carbamates.
Scientific Research Applications
Carbamic chloride, ethyl(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic chloride, ethyl(2-propoxyphenyl)- involves its reactivity with nucleophiles, such as amines and alcohols. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic species. This reactivity is central to its use in the synthesis of ureas and carbamates.
Comparison with Similar Compounds
Similar Compounds
- Carbamic chloride, methyl(2-propoxyphenyl)-
- Carbamic chloride, ethyl(2-methoxyphenyl)-
- Carbamic chloride, ethyl(2-chlorophenyl)-
Uniqueness
Carbamic chloride, ethyl(2-propoxyphenyl)- is unique due to the presence of the 2-propoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamic chlorides and influences its applications in various fields.
Properties
CAS No. |
59732-08-0 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-ethyl-N-(2-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9-16-11-8-6-5-7-10(11)14(4-2)12(13)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
DQTVHELSOVTKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N(CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


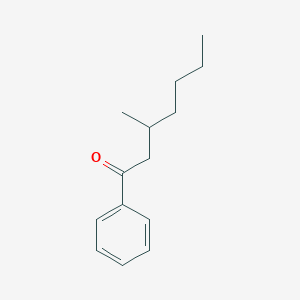
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
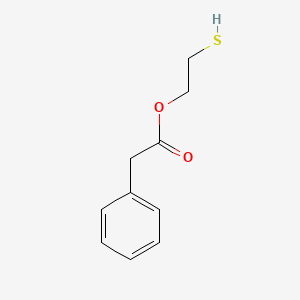
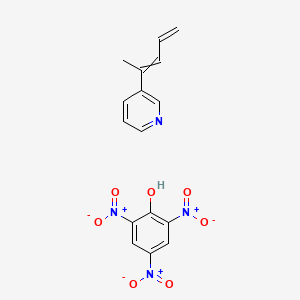
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
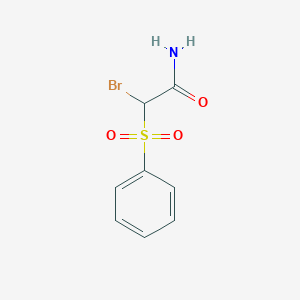
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
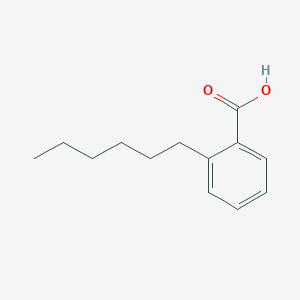
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
